6-Chloro-1-benzothiopyran-4-one1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-benzothiopyran-4-one 1,1-dioxide is a chemical compound with the molecular formula C9H7ClO3S. It is known for its unique structure, which includes a chlorine atom and a benzothiopyran ring with a 1,1-dioxide group. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 6-Chloro-1-benzothiopyran-4-one 1,1-dioxide typically involves the chlorination of benzothiopyran-4-one followed by oxidation to introduce the 1,1-dioxide group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
6-Chloro-1-benzothiopyran-4-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to remove the dioxide group, leading to different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-benzothiopyran-4-one 1,1-dioxide is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-benzothiopyran-4-one 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target being studied .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-1-benzothiopyran-4-one 1,1-dioxide can be compared with other similar compounds, such as:
1,1-dioxo-2,3-dihydrothiochromen-4-one: Similar structure but lacks the chlorine atom.
Benzothiopyran-4-one derivatives: Various derivatives with different substituents on the benzothiopyran ring.
The uniqueness of 6-Chloro-1-benzothiopyran-4-one 1,1-dioxide lies in its specific chlorine substitution and the presence of the 1,1-dioxide group, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H5ClO3S |
---|---|
Molekulargewicht |
228.65 g/mol |
IUPAC-Name |
6-chloro-1,1-dioxothiochromen-4-one |
InChI |
InChI=1S/C9H5ClO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-5H |
InChI-Schlüssel |
TZYFWMZVUFNFDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=CS2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.